N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(15-2-1-11-21-15)18-12-13-5-9-19(10-6-13)14-3-7-17-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJQOMJRHHWQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring is synthesized separately and then attached to the piperidine-pyridine intermediate through a coupling reaction.
Final Coupling: The final step involves coupling the furan ring with the piperidine-pyridine intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide has been investigated for multiple applications:
Medicinal Chemistry
- Therapeutic Potential : The compound has shown promise in anti-inflammatory and anticancer activities. Research indicates that derivatives of this compound can inhibit key signaling pathways involved in cell proliferation, such as GSK-3β, leading to reduced cancer cell viability.
- Antiproliferative Activity : Studies have demonstrated its effectiveness against various cancer cell lines. For instance, related compounds have exhibited low IC50 values against HeLa and MCF-7 cell lines, indicating strong antiproliferative effects.
Biological Studies
- Biochemical Interactions : The compound is being explored for its interactions with biological macromolecules. Its structure suggests potential binding to enzymes or receptors that play critical roles in disease pathways.
- Structure-Activity Relationships (SAR) : Understanding how structural modifications impact biological activity is essential for optimizing therapeutic efficacy. Research has focused on identifying key functional groups that enhance activity against specific targets.
Chemical Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile precursor in the synthesis of more complex organic molecules, particularly in developing new pharmaceuticals.
- Synthetic Routes : The synthesis typically involves multi-step reactions, including cyclization and coupling reactions to form the piperidine, pyridine, and furan components.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated that modifications to the furan ring significantly affected the compound's potency, with certain derivatives exhibiting IC50 values lower than 0.1 µM against HeLa cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(2-(4-chloro-phenoxy)-phenylamino)-methyl-acetamide | CCRF-CEM | 0.010 |
| This compound | HeLa | <0.1 |
Case Study 2: Inhibition of GSK-3β
Research demonstrated that derivatives of this compound could inhibit GSK-3β activity, a crucial enzyme in various cellular processes. This inhibition was linked to reduced proliferation rates in cancer cells, showcasing the therapeutic potential of targeting this pathway with piperidine-based compounds.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several controlled substances and research candidates. Below is a detailed analysis of its similarities and distinctions:
Fentanyl Analogs
a. Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
- Structural Similarities :
- Both compounds contain a piperidine ring substituted with a furan-2-carboxamide group.
- The piperidine nitrogen in both molecules is linked to aromatic groups (pyridine in the target compound vs. phenethyl in furanylfentanyl).
- Key Differences :
- Furanylfentanyl includes a phenethyl group at the piperidine 1-position, a hallmark of fentanyl derivatives, whereas the target compound substitutes this with a pyridin-4-yl group.
- The methylene linker in the target compound may enhance conformational flexibility compared to furanylfentanyl’s direct piperidine-furan linkage.
- Pharmacological and Legal Status :
b. Tetrahydrofuranylfentanyl (THF-F)
Non-Opioid Analogs
a. AB-CHMINACA
- Structural Features: A synthetic cannabinoid featuring an indazole-carboxamide core and cyclohexylmethyl substitution.
- Comparison :
b. AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide)
- Key Differences: AZ331 incorporates a dihydropyridine core instead of piperidine and includes additional functional groups (cyano, methoxyphenyl). Its furyl group is directly attached to the dihydropyridine ring, contrasting with the methylene-linked furan-2-carboxamide in the target compound .
Research Findings and Implications
- Structural Determinants of Activity: The phenethyl group in fentanyl analogs is critical for µ-opioid receptor binding. Its replacement with pyridinyl in the target compound may shift activity toward other receptors (e.g., κ-opioid or non-opioid targets) .
- Gaps in Knowledge: No peer-reviewed studies directly address the target compound’s synthesis, binding affinity, or toxicity.
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and implications for therapeutic applications based on various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the coupling of furan derivatives with piperidine and pyridine moieties. The structural framework includes a furan ring, a piperidine ring, and a pyridine substituent, which are known to contribute to the compound's biological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including those structurally related to this compound. These compounds have shown promising activity against various cancer cell lines. For instance, the presence of hydroxyl groups in similar structures has been associated with lower IC50 values in HeLa and MCF-7 cell lines, indicating enhanced antiproliferative activity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.058 |
| Compound B | MCF-7 | 0.035 |
| N-(2-(4-chloro-phenoxy)-phenylamino)-methyl-acetamide | CCRF-CEM | 0.010 |
The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit GSK-3β activity, which plays a crucial role in various cellular processes including cell cycle regulation and apoptosis .
Structure–Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications on the piperidine and pyridine rings can significantly influence the binding affinity and selectivity towards biological targets.
Key Findings:
- Pyridine Substitution : The position and type of substituents on the pyridine ring can enhance or diminish biological activity. For instance, electron-donating groups generally improve antiproliferative effects.
- Piperidine Modifications : Alterations in the piperidine structure have been explored to optimize binding interactions with target proteins. The presence of specific functional groups has been correlated with increased potency against cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Anticancer Activity : A study focused on a series of pyridine derivatives demonstrated that structural modifications led to significant variations in anticancer activity against multiple cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) .
- Antimicrobial Properties : Research has shown that related compounds exhibit notable antibacterial and antifungal activities. For example, some derivatives displayed minimum inhibitory concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria .
Table 2: Biological Activities of Related Compounds
| Activity Type | Compound | Target Organism/Cell Line | MIC/IC50 (µM) |
|---|---|---|---|
| Anticancer | N-(2-(4-chloro... | HeLa | 0.058 |
| Antibacterial | Compound C | S. aureus | 0.0039 |
| Antifungal | Compound D | C. albicans | 3.125 |
Q & A
Q. What synthetic routes are recommended for preparing N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide, and how can purity be ensured?
- Methodological Answer : A typical multi-step synthesis involves coupling a pyridine-substituted piperidine intermediate with furan-2-carboxylic acid derivatives. For example, reductive amination of 1-(pyridin-4-yl)piperidin-4-amine with furan-2-carbonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) is a common approach . Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization. Purity (>95%) is confirmed using HPLC with UV detection (λ = 254 nm) and LC-MS for molecular weight verification .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key protons (e.g., pyridine aromatic signals at δ 8.5–8.7 ppm, furan protons at δ 6.3–7.4 ppm) and confirms stereochemistry .
- X-ray Crystallography : Resolves 3D conformation, particularly piperidine ring puckering and spatial orientation of the pyridine-furan system .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₉N₃O₂) with <2 ppm error .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Initial screening involves:
- Receptor Binding Assays : Radioligand displacement studies (e.g., μ-opioid receptor binding, IC₅₀ determination) due to structural similarities with fentanyl analogs .
- Functional Activity Tests : cAMP inhibition assays in HEK293 cells expressing target receptors .
- Cytotoxicity Profiling : MTT assays in primary cell lines (e.g., HepG2) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can contradictions in reported biological potency (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. To resolve:
- Orthogonal Assays : Compare radioligand binding (e.g., [³H]-DAMGO) with functional readouts (e.g., β-arrestin recruitment) .
- Structural Dynamics : Use molecular dynamics simulations to correlate conformational flexibility (e.g., piperidine ring inversion) with activity differences .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method, pH 1.2–7.4) .
- Co-solvent Systems : Use PEG-400/water (1:1) for parenteral administration .
- Structural Modifications : Introduce polar groups (e.g., -OH, -SO₃H) at the piperidine N-methyl position while monitoring receptor affinity .
Q. How can reaction kinetics for key synthetic intermediates (e.g., piperidine-pyridine coupling) be systematically studied?
- Methodological Answer :
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of carbonyl stretches at ~1700 cm⁻¹) .
- Kinetic Modeling : Fit time-course HPLC data to pseudo-first-order or second-order rate equations to identify rate-limiting steps .
Contradictions and Validation
Q. How should researchers address conflicting crystallographic data on piperidine ring conformation?
- Methodological Answer : If X-ray data conflicts with computational models (e.g., chair vs. boat conformation):
- Temperature-Dependent Crystallography : Collect data at 100 K and 298 K to assess thermal motion .
- DFT Calculations : Compare energy barriers for ring inversion (B3LYP/6-31G* level) to validate preferred conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
